molecular formula C9H8BrNO B3195549 4-(3-Bromophenyl)azetidin-2-one CAS No. 91391-58-1

4-(3-Bromophenyl)azetidin-2-one

Cat. No.: B3195549
CAS No.: 91391-58-1
M. Wt: 226.07 g/mol
InChI Key: UGKCNPSBLTUIHR-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H8BrNO It belongs to the class of azetidinones, which are four-membered lactam rings

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Bromophenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 3-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired azetidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidinones and their derivatives, which can have different functional groups attached to the azetidinone ring .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)azetidin-2-one
  • 4-(3-Chlorophenyl)azetidin-2-one
  • 4-(3-Fluorophenyl)azetidin-2-one

Uniqueness

4-(3-Bromophenyl)azetidin-2-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s reactivity and biological activity compared to other similar azetidinones.

Properties

IUPAC Name

4-(3-bromophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKCNPSBLTUIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Bromophenyl)azetidin-2-one
Reactant of Route 2
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
4-(3-Bromophenyl)azetidin-2-one
Reactant of Route 5
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Reactant of Route 6
4-(3-Bromophenyl)azetidin-2-one

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